molecular formula C21H17ClN2O5S B2892017 3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922089-10-9

3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2892017
CAS RN: 922089-10-9
M. Wt: 444.89
InChI Key: HFEDHLHBIICIEC-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17ClN2O5S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study has revealed that new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, similar to the compound , exhibit high singlet oxygen quantum yields. These properties are particularly useful for photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to generate reactive oxygen species and kill cancer cells. The specific compound showed potential as a Type II photosensitizer, which could be beneficial for cancer treatment in PDT due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Monitoring and Extraction Techniques

Another study focused on the extraction of benzenesulfonamide compounds, along with benzotriazole and benzothiazole, from soil samples using low-pressurized microwave-assisted extraction (MAE). This highlights the importance of benzenesulfonamides in environmental analysis and their potential ubiquity as contaminants. The procedure developed for their extraction and quantification could be essential for monitoring environmental pollution and evaluating the ecological impact of these compounds (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Antimicrobial and Antifungal Activities

Benzenesulfonamide derivatives have been studied for their antimicrobial and antifungal activities. For instance, certain chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides exhibited in vitro anti-HIV and antifungal activities. Such studies underscore the potential of benzenesulfonamide derivatives in developing new pharmaceuticals with specific bioactivities, suggesting that the compound could also have similar applications (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of quinazoline derivatives including substituted benzene sulfonamide derivatives has demonstrated their potential as diuretic and antihypertensive agents. This suggests a pharmaceutical application for managing conditions related to hypertension and fluid retention, indicating the broader applicability of benzenesulfonamide derivatives in therapeutic interventions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

properties

IUPAC Name

3-chloro-4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5S/c1-12-3-6-20-17(9-12)23-21(25)15-10-13(4-7-18(15)29-20)24-30(26,27)14-5-8-19(28-2)16(22)11-14/h3-11,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDHLHBIICIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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